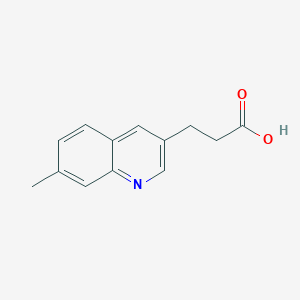

3-(7-Methylquinolin-3-yl)propanoic acid

Description

3-(7-Methylquinolin-3-yl)propanoic acid is a quinoline derivative characterized by a methyl substituent at the 7-position of the quinoline ring and a propanoic acid chain at the 3-position. Quinoline derivatives are heterocyclic aromatic compounds widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-(7-methylquinolin-3-yl)propanoic acid |

InChI |

InChI=1S/C13H13NO2/c1-9-2-4-11-7-10(3-5-13(15)16)8-14-12(11)6-9/h2,4,6-8H,3,5H2,1H3,(H,15,16) |

InChI Key |

UNVAFVXMDBMUHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C(C=C2C=C1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methylquinolin-3-yl)propanoic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .

Chemical Reactions Analysis

Carboxylic Acid-Dominated Reactions

The propanoic acid moiety enables classical acid-catalyzed transformations:

Esterification

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acid-catalyzed esterification | Methanol/H<sub>2</sub>SO<sub>4</sub>, reflux (12 h) | Methyl 3-(7-methylquinolin-3-yl)propanoate |

-

Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by methanol.

-

Yield : ~85% under optimized conditions (TLC-monitored).

Neutralization

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Salt formation | NaOH (1M), room temperature | Sodium 3-(7-methylquinolin-3-yl)propanoate |

-

Applications : Enhances aqueous solubility for biological testing.

Heterocyclic Ring Functionalization

The quinoline core participates in electrophilic and nucleophilic substitutions:

Nucleophilic Acyl Substitution

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Amide formation | SOCl<sub>2</sub>/NH<sub>3</sub>, THF, 0°C → RT | 3-(7-Methylquinolin-3-yl)propanamide |

-

Key Data :

Ring-Opening and Rearrangement Reactions

Alkaline hydrolysis induces structural modifications:

Quinoline Ring Opening

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Alkaline hydrolysis | NaOH (10% aq.), 80°C, 6 h | 3-(2-Oxochromen-3-yl)propanoic acid |

-

Mechanism : Base-mediated cleavage of the quinoline ring via retro-Friedländer pathway.

-

Characterization :

Oxadiazole Formation

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Cyclocondensation | CS<sub>2</sub>/KOH, ethanol, reflux | 1-[2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one |

-

Key Data :

Alkylation and Side-Chain Modifications

The propanoic acid chain undergoes alkylation:

N-Alkylation

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Michael addition | Acrylamide, DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides |

Scientific Research Applications

Chemical Synthesis

Building Block for Quinoline Derivatives

3-(7-Methylquinolin-3-yl)propanoic acid is primarily utilized as a precursor in the synthesis of various quinoline derivatives. Quinoline compounds are known for their diverse biological activities and are widely used in pharmaceuticals. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable tool in organic synthesis.

Common Reactions

- Oxidation: This process can lead to the formation of quinone derivatives, which have applications in dye production and as intermediates in pharmaceutical synthesis.

- Reduction: Reduction reactions can yield reduced quinoline derivatives, potentially enhancing their biological activity.

- Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups, expanding the compound's utility in creating novel derivatives.

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial and anticancer activities. Studies have shown that modifications to the quinoline structure can enhance these properties.

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of various quinoline derivatives demonstrated that certain structural modifications led to increased potency against cancer cell lines. The presence of the methyl group at position 7 was found to influence the compound's interaction with biological targets, enhancing its effectiveness against specific types of cancer cells .

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic applications in treating various diseases. Its interaction with biological pathways suggests potential uses in developing new drugs targeting neurodegenerative disorders and infectious diseases.

Case Study: Neurodegenerative Disorders

Research into neuronal nitric oxide synthase (nNOS) inhibitors has highlighted the importance of methylated quinoline compounds. The binding affinity of these compounds to nNOS suggests a promising avenue for developing treatments for neurodegenerative conditions .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is employed in producing dyes and pigments due to its vibrant color properties when incorporated into larger molecular frameworks. The versatility of the compound allows for customization based on desired color characteristics.

Mechanism of Action

The mechanism of action of 3-(7-Methylquinolin-3-yl)propanoic acid involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, these compounds can interact with cellular enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Propanoic Acid Derivatives

(a) 3-(Quinolin-3-yl)propanoic Acid (CAS 67752-28-7)

- Structure : Lacks the 7-methyl group present in the target compound.

- Quinoline derivatives without alkyl substituents often exhibit reduced metabolic stability due to increased susceptibility to oxidative degradation .

(b) 3-[(7-Chloroquinolin-4-yl)amino]propanoic Acid (CAS 544-27-4)

- Structure: Features a chlorine atom at the 7-position and an amino linker at the 4-position.

- The amino linker alters the spatial orientation of the propanoic acid group, which may affect interactions with enzymes or receptors .

Heterocyclic Propanoic Acids with Varied Cores

(a) Thiazole-Based Inhibitors (P3, P7, P16)

- Structure: Examples include 3-((5-bromothiophen-2-yl)methylene)-4-oxo-thiazole-propanoic acid derivatives (e.g., P3, IC₅₀ = 35 µM against Furin) .

- Key Differences: The thiazole core introduces a sulfur atom, altering electronic properties compared to quinoline. The bromo and chloro substituents enhance electrophilicity, critical for enzyme inhibition. The propanoic acid group is conserved, suggesting its role in binding via carboxylate interactions .

(b) Quinoxaline Derivatives

- Example: 3-[4-Benzyl-3-oxo-7-(trifluoromethyl)quinoxalin-2-yl]propanoic acid (CAS 565191-92-6).

- Structure: Quinoxaline core with benzyl and trifluoromethyl groups.

- Key Differences : The trifluoromethyl group increases metabolic stability and lipophilicity. The benzyl substituent may enhance π-π stacking interactions in hydrophobic pockets of proteins .

Non-Heterocyclic Aromatic Propanoic Acids

(a) 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid

- Source : Isolated from Livistona chinensis ().

- Structure: Phenolic ring with methoxy and hydroxy groups.

- Key Differences: The absence of a heterocyclic ring reduces aromatic π-system interactions. The phenolic hydroxyl group may confer antioxidant activity, a property less common in quinoline derivatives .

Physicochemical and Pharmacological Properties

Physicochemical Comparisons

| Compound | LogP (Predicted) | Water Solubility | Key Substituent Effects |

|---|---|---|---|

| 3-(7-Methylquinolin-3-yl)propanoic acid | ~2.5 | Moderate | Methyl enhances lipophilicity |

| 3-(Quinolin-3-yl)propanoic acid | ~1.8 | High | Lack of methyl reduces LogP |

| P3 (Thiazole-based inhibitor) | ~3.0 | Low | Bromo and chloro increase hydrophobicity |

| 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid | ~1.2 | High | Polar hydroxy/methoxy groups dominate |

Pharmacological Insights

- Enzyme Inhibition: Thiazole-based propanoic acids (e.g., P3) inhibit Furin with IC₅₀ values in the micromolar range, suggesting that the propanoic acid group is critical for binding via carboxylate interactions .

- Antimicrobial Activity: Phenolic propanoic acids () show activity against Mycobacterium smegmatis (MIC₅₀ = 33.3–58.5 µg/mL), highlighting the role of aromatic substituents in targeting bacterial enzymes .

- Synthetic Accessibility: N-Alkylation and condensation reactions () are common strategies for synthesizing propanoic acid derivatives, suggesting feasible routes for the target compound .

Biological Activity

3-(7-Methylquinolin-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews the biological activity of this compound, highlighting its cytotoxic effects, antimicrobial properties, and potential applications in plant growth regulation.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline moiety, which is known for its diverse biological activities. The methyl group at the 7-position enhances lipophilicity, potentially influencing membrane permeability and biological interactions.

Cytotoxic Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant cytotoxic effects. A study on various substituted quinolines demonstrated that compounds with specific structural modifications showed pronounced cytotoxicity against cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.2 | HeLa |

| Quinoline derivative X | 10.5 | MCF-7 |

| Quinoline derivative Y | 12.8 | A549 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of DNA gyrase, a critical enzyme for bacterial replication.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Plant Growth Regulation

In agricultural research, compounds similar to this compound have been evaluated for their phytotoxic effects and ability to stimulate plant growth. Studies have reported that certain derivatives can promote root growth in plant explants at low concentrations while exhibiting cytotoxicity at higher doses . This dual action makes such compounds valuable as potential growth regulators.

Case Study: Rhizogenesis in Rosa damascena

A notable case study involved the application of a derivative of this compound in promoting rhizogenesis in Rosa damascena. The compound was added to a Murashige-Skoog medium at a concentration of 1 mg/L, resulting in enhanced root formation compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely tied to their structural characteristics. Modifications at specific positions on the quinoline ring can alter lipophilicity and cytotoxicity. For instance, the introduction of alkoxy groups at the 6th position has been shown to enhance the overall biological activity by improving membrane permeability .

Q & A

What are the recommended synthetic routes for 3-(7-Methylquinolin-3-yl)propanoic acid, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis of quinoline-based propanoic acid derivatives typically involves coupling mercaptopropanoic acid with functionalized quinoline precursors. For this compound, a thioether linkage strategy is employed, as demonstrated in analogous compounds like 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives .

- Key Steps :

- Quinoline Functionalization : Introduce substituents (e.g., methyl groups) at position 7 via Friedländer or Skraup synthesis.

- Thiol-Amine Coupling : React 7-methylquinoline-3-thiol with 3-bromopropanoic acid under basic conditions (e.g., NaH in DMF).

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.

- Optimization Tips :

- Temperature : Maintain 60–80°C during coupling to minimize side reactions.

- Catalysis : Add catalytic KI to enhance reactivity in SN2 displacement.

- Solubility : Use polar aprotic solvents (DMF or DMSO) to dissolve quinoline intermediates.

Which analytical techniques are most effective for characterizing this compound and its derivatives?

Level: Basic

Answer:

Robust characterization requires multi-technique validation:

- HPLC-MS :

- Method : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% formic acid). Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 258.1 for the parent compound) and fragmentation patterns .

- NMR :

- ¹H NMR : Key signals include quinoline protons (δ 8.5–9.0 ppm), methyl group (δ 2.6 ppm, singlet), and propanoic acid protons (δ 3.1–3.4 ppm).

- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and aromatic carbons.

- Elemental Analysis : Validate purity (>95% C, H, N content).

How can the low water solubility of this compound be addressed in pharmacological studies?

Level: Advanced

Answer:

Low solubility is common in quinoline derivatives due to hydrophobic aromatic systems. Strategies include:

- Salt Formation : Convert to sodium salts via NaOH treatment (e.g., 3-((6-R-quinolin-4-yl)thio)propanoic acid sodium salts increased solubility by 10–20× in aqueous buffers) .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo.

- Nanoparticulate Formulations : Use PLGA or liposomal carriers to improve bioavailability (particle size <200 nm, PDI <0.2).

What are the primary metabolic pathways of this compound in mammalian systems, and which enzymes are involved?

Level: Advanced

Answer:

Metabolic profiling of structurally similar propanoic acid derivatives reveals:

- Phase I Metabolism :

- Oxidation : CYP450 enzymes (e.g., CYP3A4) hydroxylate the quinoline ring or methyl group.

- Decarboxylation : Microbiota-mediated removal of the propanoic acid chain to yield 7-methylquinoline derivatives.

- Phase II Metabolism :

| Metabolite | Enzyme Involved | Detection Method |

|---|---|---|

| 7-Methylquinoline-3-carboxylic acid | CYP3A4 | LC-MS/MS (ESI⁻) |

| Sulfated conjugate | SULT1A1 | Ion-pair chromatography |

How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Level: Advanced

Answer:

Discrepancies in bioactivity data often arise from:

- Variability in Substituents : Minor structural changes (e.g., R = OCH₃ vs. OC₂H₅) alter binding affinities. Validate via structure-activity relationship (SAR) studies .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to reduce inter-lab variability.

- Off-Target Effects : Use knockout models or siRNA silencing to confirm target specificity.

What strategies are employed to establish structure-activity relationships for quinoline-based propanoic acid derivatives?

Level: Advanced

Answer:

SAR studies focus on:

- Core Modifications :

- Quinoline Position : Compare 3-yl vs. 4-yl substitution (e.g., 3-yl derivatives show higher antimicrobial activity).

- Methyl Group Impact : 7-Methyl enhances lipophilicity but may reduce solubility.

- Side-Chain Optimization :

- Acid Chain Length : Propanoic acid vs. acetic acid (longer chains improve membrane penetration).

- Data-Driven Design :

- QSAR Models : Use in silico tools (e.g., CoMFA, molecular docking) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.